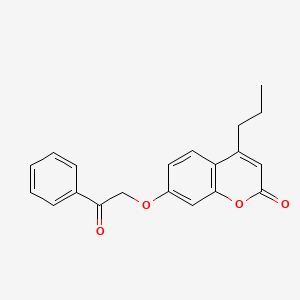

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves strategies that allow for the introduction of various substituents around the chromen-2-one core to modulate the compound's properties. Methods like the Pechmann condensation reaction and modifications thereof are common for synthesizing these compounds. While specific details on the synthesis of "7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one" are not directly available, analogous processes are utilized in the synthesis of similar chromen-2-one derivatives, emphasizing the versatility and adaptability of synthetic methods in targeting specific molecular architectures (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

Molecular structure analysis of chromen-2-one derivatives reveals significant insights into their conformational preferences, electronic distribution, and potential interaction sites for binding with biological targets. X-ray crystallography provides a direct method for determining the solid-state structure of these compounds, highlighting the importance of the chromen-2-one core's planarity and the spatial orientation of substituents, which are crucial for biological activity (Caracelli et al., 2015).

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds structurally related to 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one exhibit significant antimicrobial activity. A study by Mandala et al. (2013) synthesized a series of novel chromen-2-one derivatives, showing considerable antibacterial and antifungal activities, validated through both experimental assays and molecular docking studies (Mandala et al., 2013).

Synthetic Procedures for Chromenone Derivatives

A practical and efficient synthetic procedure for novel chromeno[3,2-d]oxazoles has been developed, showcasing the versatility of chromen-2-one scaffolds in generating diverse chemical entities. This method proceeds efficiently in green solvents, highlighting the compound's role in facilitating sustainable chemical syntheses (Zamani et al., 2019).

Biological Activities of Hydroxy-Chromenones

Another study outlined the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, exploring their antimicrobial and antioxidant activities. This research underscores the potential of chromen-2-one derivatives in developing new therapeutic agents (Hatzade et al., 2008).

Material Science Applications

In the realm of materials science, chromen-2-one derivatives have been utilized in creating novel dental composites and improving organic light-emitting diodes (OLEDs). For instance, Pereira et al. (2002) examined the polymerization of Bis-GMA with chromen-2-one derivatives, enhancing properties relevant to dental applications (Pereira et al., 2002). Similarly, Chen and Liu (2007) demonstrated the use of a chromen-2-one-based compound in enhancing the efficiency and brightness of OLEDs (Chen & Liu, 2007).

特性

IUPAC Name |

7-phenacyloxy-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-2-6-15-11-20(22)24-19-12-16(9-10-17(15)19)23-13-18(21)14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAYCAOJDZXWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)